N-(4-methoxybenzyl)-N-[3-(2-pyridinyloxy)propyl]amine
Description
N-(4-Methoxybenzyl)-N-[3-(2-pyridinyloxy)propyl]amine is a tertiary amine featuring a 4-methoxybenzyl group and a 3-(2-pyridinyloxy)propyl chain. These compounds are typically synthesized via nucleophilic substitution or aziridine ring-opening reactions, followed by purification via column chromatography . Key characterization methods include NMR, IR, and MS spectroscopy .
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C16H20N2O2/c1-19-15-8-6-14(7-9-15)13-17-10-4-12-20-16-5-2-3-11-18-16/h2-3,5-9,11,17H,4,10,12-13H2,1H3 |
InChI Key |
RVXZQGDVDNCHLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCCOC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-METHOXYPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(4-METHOXYPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
[(4-METHOXYPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(4-METHOXYPHENYL)METHYL][3-(PYRIDIN-2-YLOXY)PROPYL]AMINE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally similar amines from the evidence:
Key Observations:
Substituent Impact on Yield :
- Bulky or electron-withdrawing groups (e.g., Cl, F) reduce yields (e.g., 10% for 243c vs. 84% for 240d ).
- Methoxy groups (electron-donating) generally improve reactivity and yields in substitution reactions .
Spectroscopic Trends :
- Aromatic Protons : Pyridine rings show upfield shifts (δ 7.2–8.3) compared to benzene (δ 6.7–7.5) .
- Methoxy Groups : Consistent δ 3.8–4.0 in ¹H NMR across analogs .
- Fluorine/Chlorine : ¹⁹F NMR signals at δ -200 to -220 ppm for fluorinated analogs; ³⁵Cl splits peaks in MS .
Biological Activity: No direct data for the target compound, but analogs with morpholine (e.g., ) or piperidine (e.g., ) substituents are often explored for CNS activity due to improved blood-brain barrier penetration.
Physicochemical Properties
- Solubility : Pyridine-containing compounds (e.g., target) may exhibit higher aqueous solubility than purely aromatic analogs (e.g., 243c) due to polar N-heteroatoms.
- Steric Effects : Bulky 2-pyridinyloxy groups could hinder crystallization, explaining the oily consistency of many analogs .
Biological Activity
N-(4-methoxybenzyl)-N-[3-(2-pyridinyloxy)propyl]amine is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its effects and applications.
- Molecular Formula : C16H20N2O2
- Molecular Weight : 272.34 g/mol
- IUPAC Name : N-[(4-methoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine
- Canonical SMILES :
COC1=CC=C(C=C1)CNCCCOC2=CC=CC=N2
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, with the Suzuki–Miyaura coupling reaction being a common method used to form the necessary carbon-carbon bonds. This reaction utilizes an aryl halide and an organoboron compound in the presence of a palladium catalyst, which is critical for achieving high yields and purity in the final product.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to significant pharmacological effects. For instance, it may exhibit antagonistic activity towards CCR5 receptors, which are implicated in inflammatory and immunological diseases .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may induce apoptosis in cancer cells. For example, derivatives of pyridine compounds have shown effectiveness in inhibiting cell proliferation in various cancer models by activating caspase pathways and inhibiting glucose metabolism .
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds. Certain derivatives have demonstrated potent antibacterial activity against Gram-negative bacteria, suggesting potential applications in treating infections .
Case Studies
- Antitumor Effects :
- Inflammatory Diseases :
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer, Antimicrobial | CCR5 antagonism, apoptosis induction |
| 2-(4-(methylenesulfonyl)phenyl)-N-phenylimidozole | Selective COX-2 inhibitor | Anti-inflammatory |
| N-(3-chloro-4-ethoxybenzyl)-N-[2-(2-pyridinyloxy)ethyl]amine | Potential antimicrobial | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
